4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound contains several functional groups including a butoxy group, a trifluoromethyl group, an anilino group, a thiadiazol group, and a benzamide group. These groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the benzamide and thiadiazol groups suggests that the compound might have aromatic properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the butoxy group could potentially make the compound more hydrophobic .Scientific Research Applications
Antimicrobial and Antifungal Activities
Larvicidal and Antimicrobial Activities : Novel derivatives of thiadiazolo triazinones, including compounds similar in structure to the specified chemical, have been synthesized and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens. These compounds have also been screened for their potency in mosquito larvicidal activity, showcasing their potential in pest control and antimicrobial applications (Kumara et al., 2015).
Search for Biologically Active Substances : A study investigated the antimicrobial and antifungal activities of various derivatives, including a compound closely related to the specified chemical. It was found that these substances exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. This indicates the compound's potential for further studies as a high-impact antimicrobial agent (Sych et al., 2019).
Inhibition of Tumor-Associated Isozymes
Carbonic Anhydrase Inhibitors : Research has demonstrated the efficacy of halogenated sulfonamides and aminobenzolamides, which share structural similarities with the specified chemical, as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. This has implications for the design of new anticancer agents, highlighting the potential for developing selective inhibitors targeting cancer cells (Ilies et al., 2003).
Synthesis and Characterization of Novel Compounds
Synthesis of Thiadiazolobenzamide Derivatives : A study focused on the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, offering insights into the structural and chemical properties of these compounds. This research contributes to the understanding of the chemical behavior and potential applications of similar compounds in various fields, including catalysis and material science (Adhami et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-butoxy-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O3S2/c1-2-3-10-33-15-7-4-13(5-8-15)19(32)28-20-29-30-21(35-20)34-12-18(31)27-17-11-14(22(24,25)26)6-9-16(17)23/h4-9,11H,2-3,10,12H2,1H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKUUPMBZREKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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